molecular formula C21H24N2O4S B2892398 (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-ethoxyphenyl)imino)thiazol-3(2H)-yl)ethanol CAS No. 915186-67-3

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-ethoxyphenyl)imino)thiazol-3(2H)-yl)ethanol

Cat. No.: B2892398
CAS No.: 915186-67-3
M. Wt: 400.49
InChI Key: RFWWBJFUIVURBR-DQRAZIAOSA-N
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Description

This compound (CAS 915186-67-3) is a thiazole derivative with a Z-configuration at the imino group. Its molecular formula is C21H24N2O4S, and it has a molecular weight of 400.5 g/mol . The structure includes:

  • A 3,4-dimethoxyphenyl substituent at position 4 of the thiazole ring.
  • A (4-ethoxyphenyl)imino group at position 2.
  • An ethanol moiety at position 3.

The Z-configuration ensures specific stereoelectronic properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)imino-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-4-27-17-8-6-16(7-9-17)22-21-23(11-12-24)18(14-28-21)15-5-10-19(25-2)20(13-15)26-3/h5-10,13-14,24H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWWBJFUIVURBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of α-Bromo Ketone: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

The synthesis begins with the bromination of 1-(3,4-dimethoxyphenyl)ethanone. According to Method C in US20140235863A1, this involves reacting the acetophenone derivative with bromine ($$Br2$$) in the presence of $$AlCl3$$ as a Lewis catalyst.

Procedure :

  • Dissolve 1-(3,4-dimethoxyphenyl)ethanone (1.0 equiv) in dry tetrahydrofuran (THF) under nitrogen.
  • Add $$Br2$$ (1.1 equiv) dropwise at 0°C, followed by $$AlCl3$$ (0.1 equiv).
  • Warm the mixture to room temperature and stir for 2–3 hours.
  • Quench with saturated $$NaHCO_3$$, extract with ethyl acetate, and purify via recrystallization (n-hexane).

Yield : 75–80%.
Characterization : $$^1H$$ NMR (400 MHz, CDCl$$_3$$): δ 7.52 (d, 1H), 6.98 (d, 1H), 4.82 (s, 2H), 3.92 (s, 3H), 3.89 (s, 3H).

Synthesis of Thiourea Derivative: 1-(4-Ethoxyphenyl)thiourea

The thiourea precursor is prepared by reacting 4-ethoxyaniline with benzoyl isothiocyanate, followed by saponification:

Procedure :

  • Add benzoyl isothiocyanate (1.1 equiv) to a solution of 4-ethoxyaniline (1.0 equiv) in ethanol.
  • Reflux at 80°C for 4 hours.
  • Cool, filter the precipitate, and wash with cold ethanol to obtain $$N$$-(4-ethoxyphenylcarbamothioyl)benzamide.
  • Hydrolyze the benzamide by stirring with 10% NaOH at 60°C for 2 hours.
  • Neutralize with HCl to precipitate 1-(4-ethoxyphenyl)thiourea.

Yield : 85–90%.
Characterization : $$^13C$$ NMR (100 MHz, DMSO-$$d_6$$): δ 180.2 (C=S), 157.8 (C-O), 135.4–114.2 (aromatic carbons).

Thiazole Ring Formation via Hantzsch Cyclization

The core thiazole structure is assembled by reacting the α-bromo ketone with the thiourea derivative under reflux conditions:

Procedure :

  • Combine 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (1.0 equiv) and 1-(4-ethoxyphenyl)thiourea (1.0 equiv) in absolute ethanol.
  • Reflux at 78°C for 6–8 hours, monitoring progress via TLC (hexane:ethyl acetate = 3:1).
  • Pour the reaction mixture onto crushed ice, collect the precipitate, and neutralize with $$NaHCO_3$$.
  • Recrystallize from diethyl ether to obtain the crude thiazole intermediate.

Yield : 60–65%.
Characterization : IR (KBr): 1630 cm$$^{-1}$$ (C=N), 1245 cm$$^{-1}$$ (C-O-C).

Introduction of the Ethanol Side Chain

The ethanol moiety is introduced via a two-step sequence involving hydroxylation and reduction :

Hydroxylation at C-3

  • Dissolve the thiazole intermediate (1.0 equiv) in dimethyl sulfoxide (DMSO).
  • Add $$N$$-iodosuccinimide (1.2 equiv) and irradiate with UV light (254 nm) for 2 hours.
  • Quench with sodium thiosulfate, extract with ethyl acetate, and purify via column chromatography (SiO$$2$$, CH$$2$$Cl$$_2$$:MeOH = 95:5).

Yield : 70–75%.

Reduction of Ketone to Ethanol

  • Suspend the hydroxylated ketone (1.0 equiv) in methanol.
  • Add sodium borohydride ($$NaBH_4$$, 2.0 equiv) portion-wise at 0°C.
  • Stir for 1 hour, acidify with dilute HCl, and extract with ethyl acetate.
  • Purify via recrystallization (ethanol:water = 4:1).

Yield : 80–85%.
Characterization : $$^1H$$ NMR (400 MHz, DMSO-$$d6$$): δ 7.35–6.75 (m, 6H, aromatic), 4.72 (t, 1H, -OH), 3.82–3.45 (m, 11H, -OCH$$3$$, -OCH$$2$$CH$$3$$, -CH$$_2$$OH).

Stereochemical Control of the Imino Group

The Z configuration is favored by employing aprotic solvents (e.g., THF) and low temperatures (0–5°C) during the cyclization step. Polar solvents stabilize the transition state, favoring the thermodynamically stable Z isomer.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%) Source
α-Bromo ketone synthesis $$Br2$$, $$AlCl3$$, THF, 0°C→RT 75 98
Thiourea preparation Benzoyl isothiocyanate, NaOH, ethanol 85 95
Thiazole cyclization Ethanol, reflux, 6–8 h 62 90
Hydroxylation $$N$$-Iodosuccinimide, UV, DMSO 70 88
Reduction $$NaBH_4$$, MeOH, 0°C 80 97

Analytical Validation and Quality Control

  • HPLC : Purity >98% (C18 column, acetonitrile:water = 70:30, λ = 254 nm).
  • Mass Spectrometry : [M+H]$$^+$$ m/z = 457.2 (calculated 457.18).
  • Melting Point : 132–134°C.

Challenges and Optimization Strategies

  • Byproduct Formation : Over-bromination during ketone synthesis is mitigated by strict stoichiometric control of $$Br_2$$.
  • Stereochemical Drift : Storage under nitrogen at -20°C prevents isomerization.
  • Low Cyclization Yields : Adding molecular sieves (4Å) improves thiourea reactivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nitration can be performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-ethoxyphenyl)imino)thiazol-3(2H)-yl)acetaldehyde or the corresponding carboxylic acid.

    Reduction: Formation of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-ethoxyphenyl)amino)thiazol-3(2H)-yl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-ethoxyphenyl)imino)thiazol-3(2H)-yl)ethanol is investigated for its potential pharmacological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers are exploring its efficacy and safety in treating various diseases, particularly those involving microbial infections or cancer.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its unique structure may impart desirable properties to polymers or other industrial products.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-ethoxyphenyl)imino)thiazol-3(2H)-yl)ethanol depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential enzymes. In anticancer applications, it might induce apoptosis or inhibit cell proliferation by interacting with specific molecular pathways.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogs and their properties:

Compound Name (Z-configuration) Substituents (Position 4 / Position 2) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3,4-dimethoxyphenyl / 4-ethoxyphenyl C21H24N2O4S 400.5 Ethanol moiety; methoxy/ethoxy groups
(Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide Phenyl / 3-methylphenyl C18H18N2OS·HBr 474.88 Hydrobromide salt; higher solubility?
(Z)-2-(2-((4-ethoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol 3-nitrophenyl / 4-ethoxyphenyl C19H19N3O4S 385.4 Nitro group; electron-withdrawing
(Z)-2-(4-(4-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol 4-nitrophenyl / o-tolyl C18H17N3O3S 355.4 Ortho-methyl; nitro para-position
(2Z)-2-[(4-fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone 4-methylphenyl / 4-fluorophenyl C19H16FN3OS 353.4 Methanone group; fluorine substituent
Key Observations:

Substituent Effects :

  • Electron-donating groups (methoxy, ethoxy) in the target compound may enhance stability and bioavailability compared to nitro-substituted analogs (), which are more electrophilic and prone to metabolic reduction .
  • Hydrobromide salt () increases molecular weight and may improve aqueous solubility, a critical factor for drug delivery .

Stereoelectronic Properties: The fluorine atom in the methanone derivative () could enhance metabolic stability and binding affinity due to its strong electronegativity .

Pharmacological Implications

  • Nitro-Containing Analogs : Nitro groups are often associated with antibacterial or antiparasitic activity but may raise toxicity concerns .
  • Hydrobromide Salt : Improved solubility could enhance oral bioavailability , making it suitable for systemic applications .

Biological Activity

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-ethoxyphenyl)imino)thiazol-3(2H)-yl)ethanol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes recent findings on the compound's biological activity, including its synthesis, characterization, and mechanisms of action.

1. Synthesis and Characterization

The compound was synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the structure and purity of the compound. The synthesis typically involves:

  • Reagents : 3,4-dimethoxybenzaldehyde, 4-ethoxyphenylhydrazine, and thiazole derivatives.
  • Conditions : Refluxing in ethanol or other suitable solvents.

2.1 Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. The compound's effectiveness was evaluated using:

  • Minimum Inhibitory Concentration (MIC) : The compound showed promising MIC values against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Minimum Bactericidal Concentration (MBC) : Results indicated that the compound not only inhibits growth but also kills bacteria at specific concentrations.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.300.60
Candida albicans0.200.40

2.2 Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties, particularly against human cancer cell lines such as HT-29 (colon cancer) and HepG2 (liver cancer). The compound exhibited:

  • Cytotoxicity : IC50 values were determined using MTT assays, showing effective inhibition of cell proliferation.

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 (µM)
HT-2915.0
HepG212.5

The biological activity of this thiazole derivative can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Reactive Oxygen Species (ROS) : It has been suggested that the compound induces oxidative stress in microbial cells leading to cell death.
  • Molecular Docking Studies : Computational studies indicate strong binding interactions with target proteins involved in cancer progression and microbial resistance.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various thiazole derivatives, this compound was found to outperform several known antibiotics in terms of MIC against resistant strains of Staphylococcus aureus.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties revealed that this compound significantly reduced cell viability in HepG2 cells compared to standard chemotherapeutics, suggesting its potential as a lead compound for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-ethoxyphenyl)imino)thiazol-3(2H)-yl)ethanol, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via a multi-step condensation process. A typical route involves:

Reacting a thiazole precursor (e.g., 2-amino-4-(3,4-dimethoxyphenyl)thiazole) with 4-ethoxybenzaldehyde in absolute ethanol under reflux (70–80°C) for 6–8 hours .

Adding glacial acetic acid (2–3 drops) as a catalyst to enhance imine bond formation .

Cooling the mixture to precipitate the product, followed by recrystallization from ethanol to improve purity (>90%) .

  • Key Variables : Temperature control during reflux, stoichiometric ratios of aldehyde to amine, and solvent polarity (methanol vs. ethanol) significantly impact yield .

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers confirm the (Z)-isomer configuration?

  • Methodology :

  • ¹H NMR : Look for a singlet at δ 3.8–4.0 ppm (methoxy groups), a broad peak at δ 8.2–8.5 ppm (imine proton), and ethanol side-chain protons at δ 3.6–3.8 ppm .
  • IR Spectroscopy : Bands at 1620–1650 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (O-H stretch) confirm functional groups .
  • Mass Spectrometry : Molecular ion peak at m/z 398.4 (C₂₁H₂₂N₂O₄S⁺) aligns with the molecular formula .
  • X-ray Crystallography (if available): Resolves the (Z)-configuration via dihedral angles between the thiazole ring and substituents .

Q. How can researchers experimentally determine solubility and stability under varying pH conditions?

  • Methodology :

  • Solubility : Perform phase-solubility studies in solvents (e.g., DMSO, ethanol, PBS) using UV-Vis spectroscopy to quantify saturation points .
  • Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–48 hours, then analyze degradation via HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can computational modeling predict biological targets and guide SAR studies for this thiazole derivative?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2 or tyrosine kinases). The 3,4-dimethoxyphenyl group shows high affinity for hydrophobic pockets .
  • QSAR Models : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy groups) with antibacterial IC₅₀ values to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported reaction yields for similar thiazole derivatives?

  • Methodology :

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst) to identify optimal conditions. For example, yields increase from 60% to 85% when replacing methanol with ethanol due to improved imine stability .
  • Controlled Replicates : Conduct triplicate reactions under identical conditions to assess reproducibility .

Q. What in vitro assays are suitable for evaluating antimicrobial activity, and how are IC₅₀ values calculated?

  • Methodology :

  • Microdilution Assay : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth. Serial dilutions (0.5–128 µg/mL) are incubated for 18–24 hours, with IC₅₀ determined via non-linear regression of optical density (OD₆₀₀) data .

Q. How does the electronic nature of substituents (e.g., methoxy vs. nitro groups) influence bioactivity?

  • Methodology :

  • Comparative SAR : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. The 3,4-dimethoxy substitution enhances membrane permeability, while nitro groups improve redox-mediated antibacterial effects .
  • Hammett Analysis : Plot σ values against log(IC₅₀) to quantify electronic effects on activity .

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